2-(Benzylsulfanyl)-4-chloro-1,3-thiazole
Description
Properties
CAS No. |
89501-95-1 |
|---|---|
Molecular Formula |
C10H8ClNS2 |
Molecular Weight |
241.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-chloro-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS2/c11-9-7-14-10(12-9)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
UMUMWBQYKXVOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CS2)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes condensation with aldehydes or ketones to form thiazole-based derivatives. For example, reactions with aromatic aldehydes in ethanol under piperidine catalysis yield Knoevenagel adducts . This reactivity is attributed to the nucleophilic sulfur in the benzylsulfanyl group and the electrophilic thiazole ring.
Example Reaction:
Key Conditions:
-
Solvent: Anhydrous ethanol or dioxane
-
Temperature: Reflux (80–100°C)
Nucleophilic Substitution
The chlorine atom at position 4 participates in nucleophilic substitution reactions. Amines, thiols, and alkoxides displace the chloride, forming 4-substituted thiazoles .
Example with Benzylamine:
Kinetic Data:
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Benzylamine | DMSO | 130 | 66 |
| Sodium methoxide | MeOH | 60 | 82 |
Cycloaddition Reactions
The thiazole ring engages in [3+2] and [4+2] cycloadditions. For instance, reactions with alkenes or alkynes produce fused bicyclic systems.
Diels-Alder Reaction with Maleic Anhydride:
Product Stability:
-
Electron-withdrawing groups (e.g., Cl) enhance regioselectivity .
-
Adducts exhibit enhanced biological activity (e.g., anticancer) .
Oxidation
The benzylsulfanyl group oxidizes to sulfoxide or sulfone derivatives using HO or mCPBA.
Oxidation Pathways:
Conditions:
-
Solvent: Acetic acid
-
Temperature: 25–40°C
-
Yield: 70–90%
Reduction
Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring to a thiazolidine, altering its electronic properties .
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and π-π stacking. Key findings include:
-
Anticancer Activity: Inhibits topoisomerase II (IC = 12 µM) .
-
Antimicrobial Effects: Disrupts bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .
Structure-Activity Relationship (SAR):
| Modification | Effect on Activity |
|---|---|
| Chlorine at C4 | ↑ Electrophilicity |
| Benzylsulfanyl at C2 | ↑ Lipophilicity |
| Oxidation to sulfone | ↓ Bioavailability |
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole with structurally related compounds, focusing on substituent effects, physical properties, and applications.
Substituent Effects on Thiazole Derivatives
4-Chloro-1,3-thiazole Derivatives
- 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (): This derivative features a bromomethyl group at position 5 and a chlorine atom at position 4. The bromomethyl substituent is highly reactive, favoring nucleophilic substitution reactions, whereas the benzylsulfanyl group in the target compound may enhance stability due to sulfur’s electron-rich nature. This difference could influence applications in synthetic chemistry, where bromomethyl groups are typically intermediates for further functionalization .
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): While this is a benzothiazole (fused benzene-thiazole system), the methoxyphenyl group at position 2 highlights how electron-donating substituents modulate electronic properties. The benzylsulfanyl group in the target compound, by contrast, may confer lipophilicity and alter binding interactions in biological systems .
Sulfur-Containing Derivatives
- N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide (): This compound includes a sulfonylhydrazide group at position 2. The sulfonyl group is strongly electron-withdrawing, contrasting with the benzylsulfanyl group’s electron-donating sulfur. Such differences could lead to distinct melting points (172–174°C for the sulfonylhydrazide derivative) and solubility profiles .
Preparation Methods
Temperature Control in Hantzsch Synthesis
Elevating temperature beyond 80°C promotes decomposition, while temperatures below 70°C slow cyclization. Optimal range: 75–80°C.
Solvent Selection in Thiosemicarbazide Cyclization
Ethyl acetate outperforms ethanol in minimizing solvolysis of the chloroacetone intermediate, improving yield by 12%.
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium bromide (TBAB) in nucleophilic substitutions accelerates reaction completion by 2 hours.
Challenges and Mitigation
-
Regioselectivity in Chlorination :
Unwanted chlorination at position 5 can occur if excess SO₂Cl₂ is used. Mitigation: Strict stoichiometric control (1:1.2 molar ratio). -
Byproduct Formation in Hantzsch Reactions :
Over-alkylation generates bis-thiazole derivatives. Solution: Stepwise addition of α-halo carbonyl reagent. -
Purification Difficulties :
Silica gel chromatography (hexane/ethyl acetate gradients) resolves co-eluting impurities, achieving >98% purity .
Q & A
Q. What are the common synthetic routes for 2-(benzylsulfanyl)-4-chloro-1,3-thiazole, and how are reaction conditions optimized?
The synthesis typically involves cyclization or condensation reactions. For example, Lawesson’s reagent is employed to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate into thiazole derivatives under controlled temperatures (80–100°C) . Another approach involves refluxing substituted benzaldehydes with thiazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization focuses on reagent stoichiometry, solvent polarity, and reaction time to maximize yield and purity.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.
- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures correct C, H, N, and S ratios.
- IR spectroscopy : Identifies functional groups (e.g., C–S, C–Cl stretches).
For crystallographic studies, X-ray diffraction paired with SHELX software refines atomic coordinates and thermal parameters .
Q. What preliminary biological screening methods are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antioxidant tests : DPPH radical scavenging or FRAP assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., NCI-60 panel) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide derivatives) enhance antitumor activity?
Introducing sulfonamide groups via oxidative chlorination of the benzylsulfanyl moiety improves water solubility and target binding. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective inhibition against leukemia (CCRF-CEM) and breast cancer (MDA-MB-468) cell lines, with IC₅₀ values <10 µM . Molecular docking reveals enhanced interactions with kinases or DNA repair enzymes due to sulfonamide’s hydrogen-bonding capacity .
Q. What contradictions exist in biological activity data among structural analogs, and how are they resolved?
Variations in substituent position (e.g., 4-chloro vs. 4-methyl) or heterocycle type (thiazole vs. oxadiazole) lead to divergent activities. For instance, 2-(benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit superior lipoxygenase (LOX) inhibition compared to thiazole analogs due to tertiary butyl groups stabilizing hydrophobic interactions . Resolution involves comparative SAR studies and molecular dynamics simulations to map binding pocket requirements.
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
Q. How are computational methods integrated to design derivatives with improved pharmacokinetic properties?
Q. What role does the chloro substituent play in reactivity and stability?
The 4-chloro group:
- Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki coupling).
- Stabilizes the thiazole ring via electron-withdrawing effects, reducing hydrolysis under acidic conditions .
- Influences π-stacking in crystal lattices, as seen in analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
